molecular formula C18H16BrNO4 B2940894 N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide CAS No. 2097868-42-1

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide

Cat. No.: B2940894
CAS No.: 2097868-42-1
M. Wt: 390.233
InChI Key: IJAIPDXXWJUWMU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide is a synthetic benzamide derivative characterized by a brominated and methoxylated aromatic core linked to a bis(furan-2-yl)ethylamine moiety. The bromine atom at the 2-position and methoxy group at the 5-position of the benzamide may influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-22-12-6-7-15(19)13(10-12)18(21)20-11-14(16-4-2-8-23-16)17-5-3-9-24-17/h2-10,14H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIPDXXWJUWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds[][3].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds[3][3].

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The furan rings can participate in electron transfer reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Substituents on Benzamide Core Amide-Linked Group Notable Features
N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide 2-Br, 5-OMe Bis(furan-2-yl)ethyl Bromine enhances electrophilicity; furan rings enable π-π interactions
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F 2-Methoxyphenyl Fluorine increases metabolic stability; methoxy group improves solubility
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Sulfamoyl, 1,3,4-oxadiazole 5-(Furan-2-yl) Antifungal activity via thioredoxin reductase inhibition
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide 5-Br, 2-Cl 1,3-Benzoxazol-5-yl with 4-Cl-phenyl Chlorine and benzoxazole enhance lipophilicity and target binding

Key Observations:

Heterocyclic Moieties : The bis(furan-2-yl)ethyl group distinguishes the target compound from LMM11 (single furan) and benzoxazole-containing analogs. Furan rings may confer improved solubility over bulkier groups like sulfamoyl or benzoxazole .

Bioactivity : While LMM11 demonstrates antifungal properties via thioredoxin reductase inhibition, the target compound’s lack of a sulfamoyl or oxadiazole group may redirect its mechanism of action toward other targets, such as kinase or protease inhibition .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties (Estimated)

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors
This compound ~435.2 3.1 1 / 5
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 324.1 2.8 1 / 4
LMM11 ~465.5 3.5 2 / 6
5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide 462.1 4.2 1 / 4

Key Observations:

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide (CAS No. 2097868-42-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrNO4C_{18}H_{16}BrNO_4 with a molecular weight of approximately 390.23 g/mol. The compound features a bromine atom and a methoxy group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various benzamide derivatives, including this compound. These compounds have shown promising results against a range of bacterial and fungal pathogens. For instance:

  • Antibacterial Activity : In vitro assays indicated that certain derivatives exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal strains like Candida albicans, suggesting potential applications in treating fungal infections.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. Results from the brine shrimp lethality assay indicated that the compound exhibits moderate to high cytotoxicity, which may be attributed to its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activities of similar compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that benzamide derivatives with furan moieties exhibited significant antitumor activity through the inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Screening : Another research article focused on the antimicrobial properties of related compounds, showing that modifications in the benzamide structure can enhance activity against resistant bacterial strains .
  • Mechanistic Insights : Research has also provided insights into the mechanisms by which these compounds exert their effects, including the modulation of oxidative stress pathways and interference with cellular signaling cascades .

Data Summary

Activity TypeTarget OrganismsObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansModerate efficacy
CytotoxicCancer cell linesInduction of apoptosis

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